molecular formula C18H14N4O4 B2973641 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide CAS No. 899977-90-3

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide

Cat. No. B2973641
CAS RN: 899977-90-3
M. Wt: 350.334
InChI Key: BLAPNJJHNNORTK-UHFFFAOYSA-N
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Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide, also known as MDPB, is a compound that belongs to the pyridazinone class of molecules. It has been extensively studied for its potential use in scientific research applications due to its unique chemical properties and biological effects.

Mechanism of Action

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide is known to modulate the activity of certain ion channels, including the TRPV1 and TRPA1 channels, which are involved in pain and inflammation. It also exhibits antioxidant and anti-inflammatory properties, which may contribute to its overall biological effects.
Biochemical and Physiological Effects:
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide has been shown to reduce pain and inflammation in animal models, and may have potential therapeutic applications in the treatment of conditions such as arthritis and neuropathic pain. It has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide in scientific research is its unique chemical structure, which allows for the selective modulation of certain ion channels. However, one limitation is that it may have off-target effects on other ion channels, which could complicate data interpretation.

Future Directions

There are several potential future directions for research on N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide, including further investigation of its mechanisms of action, as well as its potential therapeutic applications in the treatment of pain, inflammation, and neurodegenerative diseases. Additionally, research could focus on the development of more selective compounds based on the structure of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide, which could have even greater potential for use in scientific research and clinical applications.

Synthesis Methods

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide can be synthesized through a multistep process involving the reaction of 4-nitrobenzoyl chloride with 2-aminonicotinic acid, followed by the reaction of the resulting intermediate with 4-aminoacetophenone. The final product is obtained through the condensation of the intermediate with 4-nitrobenzaldehyde.

Scientific Research Applications

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of certain ion channels in the nervous system, as well as for investigating the mechanisms underlying pain and inflammation.

properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c1-21-17(23)11-10-16(20-21)12-2-6-14(7-3-12)19-18(24)13-4-8-15(9-5-13)22(25)26/h2-11H,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAPNJJHNNORTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide

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